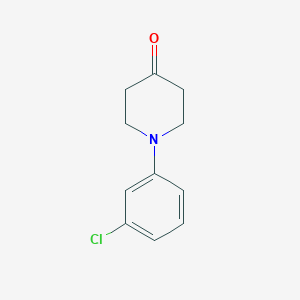

1-(3-Chlorophenyl)piperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYTZAMHBNGTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587839 | |

| Record name | 1-(3-Chlorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115012-58-3 | |

| Record name | 1-(3-Chlorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Chlorophenyl)piperidin-4-one: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 115012-58-3

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)piperidin-4-one, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical properties, synthesis methodologies, detailed analytical characterization, and its significant role as a versatile intermediate in the development of various therapeutic agents. Particular emphasis is placed on the practical application of this compound in the synthesis of central nervous system (CNS) agents, including antipsychotics and analgesics. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Piperidin-4-one Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. Within this class of compounds, N-aryl-substituted 4-piperidones, such as this compound, have garnered significant attention as crucial intermediates for the synthesis of a diverse range of pharmacologically active agents.[2] These compounds serve as foundational structures for the development of drugs targeting the central nervous system, including antidepressants, anxiolytics, and antipsychotics.[2] The presence of the 3-chlorophenyl substituent in the title compound offers a unique electronic and steric profile, influencing its reactivity and the biological activity of its derivatives.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| CAS Number | 115012-58-3 | [3] |

| Molecular Formula | C₁₁H₁₂ClNO | [3] |

| Molecular Weight | 209.67 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | - |

| Melting Point | Not explicitly available | - |

| Boiling Point | Not explicitly available | - |

| Solubility | Soluble in organic solvents such as dichloromethane and methanol. | - |

Safety Information:

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, appropriate first-aid measures should be taken immediately.

Synthesis of this compound: A Practical Approach

While several general methods exist for the synthesis of N-aryl-4-piperidones, a common and effective approach involves the condensation of an appropriate aniline with a suitable piperidone precursor.[2] One of the most direct methods is the reaction of 3-chloroaniline with a protected or activated piperidin-4-one derivative.

A general, two-step procedure for the synthesis of N-aryl-4-piperidones, which can be adapted for this compound, involves an exchange reaction with an N-methyl-N-benzyl-4-oxopiperidinium salt.[2]

General Synthetic Workflow

Caption: General synthetic workflow for N-aryl-4-piperidones.

Detailed Experimental Protocol (Adapted from General Procedures)

Step 1: Synthesis of N-Methyl-N-benzyl-4-oxopiperidinium Iodide

-

To a solution of N-benzyl-4-piperidone (1 equivalent) in acetone, add methyl iodide (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours.

-

The resulting precipitate, N-methyl-N-benzyl-4-oxopiperidinium iodide, is collected by filtration, washed with cold acetone, and dried under vacuum.

Step 2: Synthesis of this compound

-

To a solution of N-methyl-N-benzyl-4-oxopiperidinium iodide (1 equivalent) in a suitable solvent such as ethanol, add 3-chloroaniline (1.2 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

The use of an N-activated piperidone, such as the N-methyl-N-benzyl-4-oxopiperidinium salt, facilitates the nucleophilic attack by the aniline through a ring-opening and subsequent ring-closing mechanism.[2]

-

The choice of a polar protic solvent like ethanol helps to dissolve the reactants and facilitate the reaction.

-

Purification by column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and byproducts.

Analytical Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Spectroscopic Data (Predicted and Representative)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorophenyl ring, as well as the methylene protons of the piperidone ring. The chemical shifts and coupling patterns of the piperidone protons can provide information about the conformation of the ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidone ring.

-

FTIR: The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹.[4][5] Other characteristic bands for C-N, C-H, and C-Cl bonds will also be present.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The piperidin-4-one core serves as a versatile scaffold that can be readily functionalized to generate libraries of compounds for screening against various therapeutic targets.[6][7]

Role in the Synthesis of CNS Agents

The N-aryl-4-piperidone moiety is a key pharmacophore in many drugs targeting the central nervous system.[2] The 3-chlorophenyl group can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to cross the blood-brain barrier and interact with specific receptors.

Precursor to Antipsychotic and Analgesic Drug Candidates

The piperidine scaffold is a well-established component of many antipsychotic and analgesic drugs.[8] For instance, the core structure of potent opioid analgesics often contains a 4-substituted piperidine ring. While direct evidence linking this compound to specific, named drug candidates was not found in the initial search, its structural similarity to known pharmacophores suggests its potential as a key starting material in the development of novel therapeutics in these areas. The general biological activities of piperidin-4-one derivatives include antimicrobial, antiviral, and anticancer properties.[4][7]

A Versatile Intermediate for Further Elaboration

The ketone functionality at the 4-position of the piperidine ring provides a reactive handle for a variety of chemical transformations. This allows for the introduction of diverse substituents and the construction of more complex molecular architectures, making it an invaluable tool for medicinal chemists in lead optimization and the exploration of structure-activity relationships (SAR).

Caption: Chemical derivatization pathways of this compound.

Conclusion

This compound (CAS: 115012-58-3) is a fundamentally important building block in the field of medicinal chemistry. Its straightforward synthesis and the versatility of its chemical functionalities make it an attractive starting material for the development of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide has provided a detailed overview of its properties, synthesis, characterization, and potential applications, underscoring its significance for researchers and professionals in drug discovery. Further exploration of the biological activities of derivatives of this compound is a promising avenue for future research.

References

- (Note: A specific journal article detailing the synthesis and full characterization of this compound was not identified in the search results.

-

D'Andrea, S. V., & Sun, Z. (2003). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 5(18), 3341–3343*. [Link]

-

Alkhafaji, D. S. M. S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72. [Link]

-

Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

Anitha, S., Sivakumar, S., Arulraj, R., Rajkumar, K., Kaur, M., & Jasinski, J. P. (2020). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. RSC Advances, 10(52), 31215-31231. [Link]

-

Arulraj, R., Sivakumar, S., Suresh, S., & Anitha, K. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 998. [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 115012-58-3. Retrieved from [Link]

-

O'Hagan, D. (2000). Piperidine and pyridine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]

-

(Reference for a general review on piperidine synthesis) Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

-

(Reference for a review on biological activities of piperidines) Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(5), 1967-1971. [Link]

-

(Reference for a review on synthesis of piperidin-4-ones) Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

-

(Reference for synthesis of related arylpiperidines) Morril, C., et al. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic letters, 9(8), 1461–1464. [Link]

-

(Reference for piperidinols in drug discovery) Manallack, D. T., et al. (2013). The significance of piperazine, piperidine, and morpholine in medicinal chemistry. Journal of medicinal chemistry, 56(8), 3059–3073. [Link]

Sources

- 1. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(3-Chlorophenyl)piperidin-4-one: Properties, Synthesis, and Analysis

Abstract

This technical guide provides an in-depth examination of 1-(3-Chlorophenyl)piperidin-4-one, a key heterocyclic intermediate in pharmaceutical research and development. The document is structured to serve researchers, chemists, and drug development professionals by detailing the compound's fundamental physicochemical properties, outlining a robust synthetic pathway via Mannich condensation, and presenting validated protocols for its analytical characterization. Emphasis is placed on the causality behind methodological choices, ensuring a blend of theoretical understanding and practical application. Core sections include detailed experimental procedures, safety and handling protocols, and its applications as a precursor in the synthesis of novel therapeutic agents, particularly in neuroscience. All data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction

This compound is a substituted piperidinone that has garnered significant interest in medicinal chemistry. Its structure, featuring a piperidin-4-one core attached to a 3-chlorophenyl group, makes it a versatile scaffold and a valuable building block for synthesizing a wide range of biologically active molecules. The piperidine ring is a ubiquitous structural motif found in numerous natural alkaloids and synthetic drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.

This compound serves as a crucial precursor in the development of novel therapeutics, particularly in the fields of analgesics and antidepressants.[1] Its utility stems from the reactivity of the ketone functional group and the specific stereoelectronic properties conferred by the 3-chloro-substituted aromatic ring. This guide offers a comprehensive technical overview of its molecular characteristics, synthesis, analytical validation, and safe handling, providing professionals with the critical information needed for its effective use in a research and development setting.

Physicochemical Properties and Structural Elucidation

The precise identification and characterization of a compound are foundational to its use in any scientific application. The molecular weight and other key physicochemical properties of this compound are summarized below.

Key Compound Identifiers and Properties

A consolidated table of quantitative data provides an at-a-glance reference for the essential properties of this compound.

| Property | Value | Source |

| Molecular Weight | 209.67 g/mol | [2][3] |

| Molecular Formula | C₁₁H₁₂ClNO | [2] |

| CAS Number | 115012-58-3 | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 93.3 °C (Predicted) | [3] |

| Boiling Point | 315.55 °C (Predicted) | [3] |

| SMILES | ClC1=CC=CC(=C1)N1CCC(=O)CC1 | [2] |

| InChIKey | JJYTZAMHBNGTOX-UHFFFAOYSA-N | [2][3] |

Synthesis and Purification

The synthesis of piperidin-4-one derivatives is most effectively achieved through multicomponent reactions, among which the Mannich condensation is a classic and highly efficient method.[4][5] This approach is favored for its operational simplicity and the formation of the heterocyclic ring in a single step from readily available starting materials.

Synthetic Pathway: Mannich Condensation

The Mannich reaction for synthesizing substituted piperidin-4-ones involves the condensation of an aromatic amine (3-chloroaniline), an aliphatic ketone (such as acetone or a derivative), and an aldehyde (typically formaldehyde), with a source of ammonia (ammonium acetate). The reaction proceeds through the formation of an iminium ion and an enol, which then react to form the piperidinone ring. This one-pot synthesis is a cornerstone of heterocyclic chemistry due to its atom economy and convergence.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

3-Chloroaniline

-

Acetone

-

Formaldehyde (37% solution)

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (1.0 eq), ammonium acetate (1.1 eq), and ethanol. Stir until all solids dissolve.

-

Addition of Reagents: To the stirred solution, add acetone (2.0 eq) followed by the slow, dropwise addition of formaldehyde solution (2.2 eq). The choice of a slight excess of the ketone and aldehyde drives the reaction towards completion.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product. If precipitation is slow, acidification with concentrated HCl can precipitate the hydrochloride salt.

-

Filtration: Collect the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Neutralization (if salt was formed): Suspend the hydrochloride salt in water and basify with a sodium hydroxide solution to a pH of 9-10 to obtain the free base. Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The final purity of the compound is critical for its use in subsequent applications. Recrystallization is the most common and effective method for purifying solid organic compounds.

-

Protocol: Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, charcoal may be added and the mixture filtered hot. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Analytical Characterization

Rigorous analytical testing is a self-validating step required to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures comprehensive characterization.

Caption: Integrated workflow for the analytical characterization of the final compound.

Spectroscopic Methods

Spectroscopic analysis provides unambiguous structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework. Expected ¹H NMR signals would include multiplets in the aromatic region (7-8 ppm) for the chlorophenyl group and distinct signals for the non-equivalent piperidinone protons. ¹³C NMR would show a characteristic peak for the carbonyl carbon (C=O) around 200-210 ppm.[6]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. A strong absorption band between 1700-1725 cm⁻¹ is indicative of the ketone carbonyl stretch. C-N stretching and aromatic C-Cl stretching bands would also be present.[6]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of non-volatile organic compounds.[7]

This protocol provides a general method that serves as a starting point for optimization.

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | A reverse-phase C18 column is ideal for retaining moderately polar compounds like this one. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to improve peak shape for the basic amine. |

| Mobile Phase B | Acetonitrile | The organic modifier used to elute the compound. |

| Gradient | 5% B to 95% B over 15 min | A gradient elution ensures the separation of impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detector | UV at 254 nm | The aromatic ring provides strong chromophores for UV detection. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical intermediate. The following guidelines are based on available Safety Data Sheets (SDS) for related compounds.[8][9][10]

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8] If dust formation is possible, use a full-face respirator.[8] |

| Handling | Handle in a well-ventilated area or under a chemical fume hood.[8] Avoid dust formation and prevent contact with skin and eyes.[8][11] Do not eat, drink, or smoke in the work area.[9] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] |

| First Aid (In case of exposure) | Inhalation: Move to fresh air.[8][9] Skin Contact: Wash off immediately with plenty of soap and water.[8][9] Eye Contact: Rinse cautiously with water for at least 15 minutes.[8][9] Ingestion: Rinse mouth with water and seek immediate medical attention.[8][10] |

Applications in Research and Development

This compound is not an end-product but a critical starting material. Its primary value lies in its role as a versatile intermediate for creating more complex molecules with potential therapeutic applications.

-

Neuroscience and CNS Drug Discovery: The piperidine scaffold is a privileged structure in central nervous system (CNS) drug design. This compound is used to synthesize novel ligands for various receptors and transporters, which are targets for treating pain, depression, and other mood disorders.[1]

-

Organic Synthesis Building Block: The ketone functionality allows for a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the synthesis of diverse chemical libraries for high-throughput screening.

Conclusion

This compound is a well-characterized compound with a defined molecular weight of 209.67 g/mol and a clear synthetic pathway.[2][3] Its importance as a synthetic intermediate in drug discovery, particularly for CNS-active agents, is well-established. This guide has provided a comprehensive overview of its properties, a reliable protocol for its synthesis and purification, and a multi-faceted strategy for its analytical characterization. By adhering to the outlined experimental and safety procedures, researchers can confidently utilize this valuable compound in their drug development programs.

References

-

Matrix Fine Chemicals. This compound | CAS 115012-58-3. [Link]

-

Chemchart. This compound (115012-58-3). [Link]

-

Acros Organics. Safety Data Sheet for 4-(p-Chlorophenyl)piperidin-4-ol. [Link]

-

Alkhafaji, M. T., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences, 21(2). [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-

Manivel, P., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1230, 129567. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS 115012-58-3 [matrix-fine-chemicals.com]

- 3. This compound (115012-58-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 1-(3-Chlorophenyl)piperidin-4-one: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. Among the myriad of piperidine derivatives, 1-aryl-piperidin-4-ones represent a particularly valuable class of intermediates, serving as versatile building blocks for a diverse range of bioactive molecules. This guide focuses on a specific member of this class, 1-(3-Chlorophenyl)piperidin-4-one, providing a comprehensive overview of its structure, synthesis, and critical role in the development of novel therapeutics. As a senior application scientist, the following sections are designed to offer not just a recitation of facts, but a deeper, field-proven understanding of the causality behind experimental choices and the strategic importance of this compound.

Physicochemical Properties and Structural Elucidation

This compound is a solid organic compound with the molecular formula C₁₁H₁₂ClNO and a molecular weight of 209.67 g/mol .[2] Understanding its fundamental properties is the first step in its effective utilization in a research and development setting.

Core Structure and Isomerism

The molecule consists of a piperidin-4-one ring N-substituted with a 3-chlorophenyl group. The chlorine atom at the meta position of the phenyl ring significantly influences the electronic properties of the aromatic system, which in turn can affect the reactivity of the piperidine nitrogen and the overall pharmacological profile of its derivatives.

dot graph "Chemical_Structure" { graph [rankdir="TB", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Chemical Structure of this compound", fontcolor="#202124"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];

} .

Caption: Figure 1: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. It is important to note that some of these values are estimated based on computational models and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClNO | [2] |

| Molecular Weight | 209.67 g/mol | [2] |

| Melting Point | ~93.3 °C (estimated) | [3] |

| Boiling Point | 286.76 - 315.55 °C (estimated) | [3] |

| Water Solubility | 269.94 - 4653.9 mg/L (estimated) | [3] |

| SMILES | ClC1=CC=CC(=C1)N1CCC(=O)CC1 | [2] |

| InChIKey | JJYTZAMHBNGTOX-UHFFFAOYSA-N | [2] |

Synthesis of this compound: A Practical Approach

The synthesis of N-aryl-4-piperidones is a well-established area of organic chemistry, with several methodologies available. A common and practical approach for the synthesis of this compound involves the reaction of a suitable piperidone precursor with 3-chloroaniline.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the piperidone nitrogen and the chlorophenyl ring, leading to 3-chloroaniline and a piperidin-4-one synthon. A common and commercially available starting material for the piperidone component is 1-benzyl-4-piperidone. The benzyl group serves as a protecting group that can be subsequently removed and replaced by the desired aryl group.

dot graph retrosynthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} .

Caption: Figure 2: Retrosynthetic analysis.

Proposed Synthetic Protocol

The following two-step protocol is a robust and scalable method for the laboratory synthesis of this compound. This procedure is based on established methodologies for the synthesis of N-aryl piperidones.

Step 1: N-Arylation of a Piperidone Precursor

This step involves the nucleophilic substitution of a suitable leaving group on the piperidone nitrogen with 3-chloroaniline. A common precursor is a quaternized piperidone, which enhances the reactivity towards nucleophilic attack.

-

Materials:

-

1-Benzyl-4-piperidone

-

Methyl iodide

-

Acetone

-

3-Chloroaniline

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Water

-

-

Procedure:

-

Quaternization: In a round-bottom flask, dissolve 1-benzyl-4-piperidone in acetone. Add methyl iodide and stir the mixture at room temperature. The formation of N-methyl-N-benzyl-4-oxopiperidinium iodide can be monitored by TLC.

-

N-Arylation: To a separate flask, add 3-chloroaniline, potassium carbonate, ethanol, and water. Heat the mixture to 100 °C.

-

Add the N-methyl-N-benzyl-4-oxopiperidinium iodide prepared in the previous step to the heated aniline mixture.

-

Maintain the reaction at 100 °C and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Self-Validating System: The purity of the final product should be rigorously assessed by melting point determination and spectroscopic analysis (NMR, IR, and MS). The disappearance of the starting materials and the appearance of the product spot with a distinct Rf value on TLC provide a real-time validation of the reaction's progress.

dot graph synthesis_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} .

Caption: Figure 3: Synthetic workflow.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic features based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl group, typically in the range of δ 6.8-7.5 ppm. The protons on the piperidone ring will appear as multiplets in the aliphatic region (δ 2.5-4.0 ppm). The integration of these signals should correspond to the number of protons in the respective environments.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon (C=O) in the downfield region, typically around δ 200-210 ppm. The aromatic carbons of the 3-chlorophenyl ring will resonate in the δ 110-150 ppm range, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The aliphatic carbons of the piperidone ring will appear in the upfield region (δ 40-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1700-1725 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight of this compound (209.67). The isotopic pattern of the molecular ion peak, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting material for the synthesis of a wide range of pharmacologically active compounds. Its utility stems from the reactivity of the ketone functionality and the potential for further modification of the piperidine ring and the aryl substituent.

Precursor for Bioactive Molecules

The piperidin-4-one moiety is a versatile pharmacophore that has been incorporated into molecules with diverse biological activities, including anticancer, anti-HIV, antibacterial, and anticonvulsant properties.[4][5] The 3-chlorophenyl group can serve to modulate the lipophilicity and electronic properties of the final drug molecule, potentially enhancing its pharmacokinetic and pharmacodynamic profile. For instance, derivatives of 1-(3-chlorophenyl)piperazine, a closely related structure, are known to be metabolites of the antidepressant drug trazodone and exhibit serotonergic activity.[6]

Role in the Synthesis of CNS Agents

The N-aryl-4-piperidone core is a prominent feature in many centrally acting agents, including antidepressants, anxiolytics, and antipsychotics. The synthesis of novel analogs of trazodone, an antidepressant, has been reported starting from 1-(3-chlorophenyl)piperazine, highlighting the importance of this structural motif.[7] The availability of this compound allows for the exploration of new chemical space around this privileged scaffold in the quest for improved CNS therapies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

First Aid: In case of contact with skin or eyes, flush with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its core properties, a practical synthetic approach, and its applications, all grounded in scientific literature. By understanding the nuances of this important building block, researchers can better leverage its potential in the creation of next-generation therapeutics.

References

-

Chemchart. This compound (115012-58-3). Available from: [Link]

-

PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. National Center for Biotechnology Information. Available from: [Link]

- Mohan, R. T. S., Pandiarajan, K., & Kajane Devi, G. (1998). 13C and 1H NMR Spectral Studies of Some Piperidin – 4 – Ones. Oriental Journal of Chemistry, 14(1).

- Google Patents. CN104402842A - Synthetic method of piperazidines drug intermediate.

- Pillay, M. K., & Mohamed, M. I. F. (1995). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B, 34B(1), 50-53.

-

PubChem. 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

- Al-khafaji, D. S. M. S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72.

-

mzCloud. 1-(3-Chlorophenyl)piperazine (m-CPP). Available from: [Link]

- Pandiarajan, K., & Mohan, R. T. S. (1993). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry, 31(9), 833-836.

-

International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]

-

ResearchGate. Fig. S21 13 C NMR of 1-benzyl-4-chlorophenyl-1 H -1,2,3-triazole. Available from: [Link]

- Waszkielewicz, A. M., Sicińska, P., Szałapska, A., Marona, H., & Lenda, T. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7358.

-

SpectraBase. N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Matrix Fine Chemicals. This compound | CAS 115012-58-3. Available from: [Link]

-

NIST. 1-(3-Chlorophenyl)piperazine. National Institute of Standards and Technology. Available from: [Link]

- Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 276-288.

- Rajasekhar, D., Naidu, S., & Koyiri, K. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.

- Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.

- Savithiri, S., Rajarajan, G., Dhandapani, M., & Thanikachalam, V. (2022). 3,5-Diethyl-2r,6c-di(4-chlorophenyl)piperidin-4-one picrate: synthesis, spectral, biological, DFT, ADME and molecular docking studies. Journal of Taibah University for Science, 16(1), 1018-1035.

- Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560–568.

- Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

- Gzella, A. K., & Wujec, M. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2023(1), M1573.

- Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.

- Banks, H. D. (1992). Piperidine Synthesis.

- Vitale, P., & Perna, F. M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6682.

- Shvartsberg, M. S., & Vasilevsky, S. F. (2022).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 115012-58-3 [matrix-fine-chemicals.com]

- 3. chemchart.com [chemchart.com]

- 4. rsc.org [rsc.org]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Chlorophenyl)piperidin-4-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)piperidin-4-one is a heterocyclic organic compound that has garnered significant interest within the realms of medicinal chemistry and pharmaceutical development. Its structural framework, featuring a piperidin-4-one moiety attached to a 3-chlorophenyl group, positions it as a valuable synthetic intermediate for the creation of a diverse array of biologically active molecules. The piperidin-4-one core is a well-established pharmacophore, known to be a key structural element in numerous therapeutic agents.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed analytical and synthetic protocols, and a discussion of its applications and safety considerations, serving as a vital resource for researchers engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and synthesis. While experimentally determined data is paramount, several computational models provide valuable estimations.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClNO | [2] |

| Molecular Weight | 209.67 g/mol | [2] |

| CAS Number | 115012-58-3 | [2] |

| Melting Point | 93.3 °C (EPI Suite estimation) | [3] |

| Boiling Point | 286.76 °C (EPA T.E.S.T. estimation) / 315.55 °C (EPI Suite estimation) | [3] |

| Density | 1.19 g/cm³ (EPA T.E.S.T. estimation) | [3] |

| Water Solubility | 269.94 mg/L (EPA T.E.S.T. estimation) / 4653.9 mg/L (EPI Suite estimation) | [3] |

| Appearance | White to light yellow solid (powder to crystal form) | [4][5] |

Note: Some physical properties are estimated and may vary from experimentally determined values.

Synthesis and Characterization

The synthesis of this compound can be achieved through various established organic chemistry methodologies. The Mannich reaction is a particularly relevant and widely employed method for the synthesis of piperidin-4-one derivatives.[1][6][7][8][9]

Synthetic Workflow: Mannich Condensation

A plausible and efficient route to this compound is the Mannich condensation. This three-component reaction involves an amine, a non-enolizable aldehyde, and an enolizable ketone. In this case, 3-chloroaniline would serve as the amine component.

Caption: Synthetic workflow for this compound via Mannich condensation.

Experimental Protocol (General Procedure based on Mannich Reaction Principles):

-

Reaction Setup: To a solution of 3-chloroaniline in a suitable solvent (e.g., ethanol or glacial acetic acid), add an appropriate ketone (e.g., a protected form of acetone or a suitable equivalent) and formaldehyde (or its equivalent, paraformaldehyde).[8]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period of several hours to overnight. The optimal temperature and reaction time should be determined empirically.[1]

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, which may involve neutralization with a base (e.g., sodium bicarbonate) and extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.[10]

Analytical Characterization

The structural elucidation and purity assessment of the synthesized this compound are critical. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl ring, as well as signals for the methylene protons of the piperidin-4-one ring. The chemical shifts and coupling patterns of these protons provide detailed structural information.[11][12]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ketone, the aromatic carbons, and the aliphatic carbons of the piperidine ring.[13]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

A strong absorption band for the carbonyl (C=O) stretching of the ketone, typically in the range of 1705-1725 cm⁻¹.[14]

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.[14]

-

C-N stretching vibrations.[15]

-

C-Cl stretching vibrations in the fingerprint region.[16]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (209.67 g/mol ) should be observed. The fragmentation pattern can offer further structural confirmation.[10][17]

Caption: Analytical workflow for the characterization of this compound.

Applications in Drug Discovery and Development

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value.

The related compound, 1-(3-chlorophenyl)piperazine (m-CPP), is a known metabolite of several antidepressant drugs, including trazodone and nefazodone, and exhibits serotonergic activity.[18][19][20][21][22][23] This metabolic link underscores the pharmacological relevance of the 1-(3-chlorophenyl)piperazine moiety and, by extension, suggests the potential for this compound to be a precursor in the synthesis of novel psychoactive compounds and other therapeutic agents. Its role as a building block allows for the introduction of the 3-chlorophenylpiperidine core into larger, more complex molecular architectures, enabling the exploration of new chemical space in the quest for novel drug candidates.[8]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The available Safety Data Sheet (SDS) indicates that the compound may cause skin and eye irritation.[3][4] It is therefore essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Handling should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[3]

First Aid Measures:

-

Inhalation: Move the individual to fresh air.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]

-

Ingestion: Rinse mouth with water.[3]

In all cases of exposure, it is advisable to seek medical attention.

Toxicological Information:

Detailed toxicological data for this compound is limited, with many sections in the SDS marked as "no data available".[3] However, for the related compound 1-(3-chlorophenyl)piperazine, acute oral toxicity has been noted.[18][24] Given the structural similarity, it is prudent to handle this compound with care and to assume it may have similar toxicological properties until more specific data becomes available.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in pharmaceutical research and development. Its versatile chemical nature makes it a valuable intermediate for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its physical properties, a plausible synthetic route, methods for its characterization, its potential applications, and essential safety information. As research in this area continues, a deeper understanding of the full potential of this compound and its derivatives is anticipated to emerge.

References

- Mahdi, D. S., & ALkhafaji, S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72.

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 115012-58-3. Retrieved from [Link]

-

MP Biomedicals. (n.d.). MATERIAL SAFETY DATA SHEET SECTION 1. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. Retrieved from [Link]

-

ResearchGate. (2025, March). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Retrieved from [Link]

-

Mass Spectrometry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

-

Academia.edu. (n.d.). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5. Retrieved from [Link]

-

SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855.

-

mzCloud. (2015, March 18). 1 3 Chlorophenyl piperazine m CPP. Retrieved from [Link]

- Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853-3855.

- Maurer, H. H., Kraemer, T., & Springer, D. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560–568.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

- Satała, G., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7247.

- von Moltke, L. L., Greenblatt, D. J., Granda, B. W., Duan, S. X., Grassi, J. M., Venkatakrishnan, K., & Shader, R. I. (1999). Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. Psychopharmacology, 145(2), 113–122.

- Odagaki, Y., Toyoshima, R., & Takeda, T. (2005). Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding. Naunyn-Schmiedeberg's archives of pharmacology, 372(2), 125–132.

- Dikmen, G., & Alver, Ö. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 269-281.

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. mpbio.com [mpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. academicjournals.org [academicjournals.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. dev.usbio.net [dev.usbio.net]

- 20. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nefazodone, meta-chlorophenylpiperazine, and their metabolites in vitro: cytochromes mediating transformation, and P450-3A4 inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

1-(3-Chlorophenyl)piperidin-4-one starting materials

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-(3-Chlorophenyl)piperidin-4-one

Introduction

This compound is a substituted piperidone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The piperidin-4-one nucleus is a recognized pharmacophore, and its derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The strategic placement of the 3-chlorophenyl group on the piperidine nitrogen makes this molecule a versatile building block for accessing complex molecular targets in drug discovery and development.

This guide provides a detailed technical overview of the primary synthetic strategies for preparing this compound, with a core focus on the selection of starting materials. As a senior application scientist, this document is structured to deliver not just procedural steps, but the underlying chemical logic, enabling researchers and drug development professionals to make informed decisions in their synthetic planning. We will explore modern catalytic methods and classical approaches, compare the necessary precursors, and provide actionable experimental protocols.

Core Synthetic Strategies & Key Starting Materials

The construction of this compound involves the formation of a key carbon-nitrogen (C-N) bond between the aromatic ring and the piperidine nitrogen. The choice of synthetic route is primarily dictated by the strategy employed to form this bond. The two most prevalent and effective strategies are Palladium-Catalyzed Buchwald-Hartwig Amination and classical Reductive Amination.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds via a palladium-catalyzed cross-coupling reaction.[3] This transformation has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields, often supplanting harsher classical methods.[3][4] The reaction couples an aryl halide or sulfonate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Conceptual Reaction Scheme:

Figure 1: General scheme for Buchwald-Hartwig amination.

Starting Materials:

-

Aryl Source (Aryl Halide): The reaction requires an electrophilic aromatic partner. While 3-chloroaniline itself is the amine in other methods, here its corresponding aryl halide is used. The reactivity order is typically I > Br > Cl.

-

1-Bromo-3-chlorobenzene: A common and cost-effective choice.

-

1-Iodo-3-chlorobenzene: More reactive than the bromo-analogue, potentially allowing for milder reaction conditions, but generally more expensive.

-

-

Piperidinone Source (Amine):

-

Piperidin-4-one hydrochloride: The direct coupling partner. The hydrochloride salt is often used for its stability and is neutralized in situ by the base.

-

-

Catalyst System: The choice of catalyst and ligand is critical for reaction efficiency.

-

Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common.

-

Ligand: Bulky, electron-rich phosphine ligands are essential to facilitate the catalytic cycle. Examples include Xantphos, BINAP, and Josiphos-type ligands.[3] Bidentate phosphine ligands were a key development, providing more reliable results for coupling with primary and secondary amines.[3]

-

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

-

Sodium tert-butoxide (NaOtBu): A very common and effective choice.

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): Milder bases that can be effective with certain catalyst systems.

-

Causality and Experimental Choices: The Buchwald-Hartwig approach is favored for its directness and high functional group tolerance. The mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by the base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[3][5] The ligand's steric bulk and electronic properties are crucial for promoting both the oxidative addition and the final reductive elimination step, preventing side reactions like beta-hydride elimination.[3]

Reductive Amination

Reductive amination is a classical, yet highly effective and widely used method for forming C-N bonds, particularly in the pharmaceutical industry.[6] The process involves two key steps that are typically performed in a single pot: the formation of an iminium ion intermediate from an amine and a carbonyl compound, followed by its immediate reduction by a hydride reagent.[7]

Conceptual Reaction Scheme:

Figure 2: General scheme for Reductive Amination.

Starting Materials:

-

Aryl Source (Amine):

-

3-Chloroaniline: This is the nucleophilic component, providing the 3-chlorophenyl moiety.

-

-

Piperidinone Source (Ketone): Direct use of piperidin-4-one can lead to self-condensation and other side reactions. Therefore, a protected form is almost always used.

-

N-Boc-4-piperidone: A very common starting material. The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, preventing it from interfering in the reaction. It is readily removed post-synthesis using acid (e.g., TFA or HCl).[8]

-

1,4-Dioxaspiro[4.5]decan-8-one: This is the ethylene glycol ketal of 1,4-cyclohexanedione and serves as a precursor to 4-aminocyclohexanone, which can then be cyclized.[9][10] It is a stable, crystalline solid that allows for selective reaction at the unprotected ketone after a series of transformations. It is a key building block in many syntheses.[11]

-

-

Reducing Agent: The choice of reducing agent is critical. It must be powerful enough to reduce the iminium ion intermediate but not so reactive that it reduces the starting ketone before imine formation.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): The reagent of choice for many modern reductive aminations. It is mild, selective for imines over ketones, and does not require strict pH control.[7][8]

-

Sodium cyanoborohydride (NaBH₃CN): Another classic and effective reagent that is selective for the iminium ion at slightly acidic pH. However, concerns over cyanide toxicity in waste streams have made NaBH(OAc)₃ more popular.[7]

-

Causality and Experimental Choices: This strategy is often chosen for its operational simplicity and the use of readily available, cost-effective starting materials. The reaction is driven by the initial, often acid-catalyzed, condensation of the amine and ketone to form an iminium ion. The mild hydride reducing agent, present in the same pot, then selectively reduces this electrophilic intermediate as it is formed. Using a protected piperidone, like N-Boc-4-piperidone, is a self-validating system; the Boc group ensures that the arylation occurs on the ketone (via the imine) and not on the piperidine nitrogen, which is deprotected in a separate, high-yielding step.[8]

Comparative Analysis of Starting Materials

The selection of a synthetic route and its corresponding starting materials depends on several factors including cost, scale, available equipment, and desired purity.

| Synthetic Route | Aryl Source | Piperidinone Source | Key Reagents/Catalysts | Considerations |

| Buchwald-Hartwig Amination | 1-Bromo-3-chlorobenzene | Piperidin-4-one HCl | Pd₂(dba)₃, Xantphos, NaOtBu | Pros: High yield, excellent functional group tolerance, direct. Cons: High cost of palladium catalyst and ligand, requires inert atmosphere. |

| Reductive Amination | 3-Chloroaniline | N-Boc-4-piperidone | NaBH(OAc)₃, Acetic Acid, TFA | Pros: Cost-effective, operationally simple, avoids precious metals. Cons: Multi-step (includes deprotection), potential for byproduct formation if not optimized. |

| Classical Ring Formation | 3-Chloroaniline | Di(2-chloroethyl)amine | Thionyl chloride, base | Pros: Utilizes very basic starting materials. Cons: Often involves harsh reagents, lower yields, and more complex purification.[12] |

Experimental Protocols

The following protocols are illustrative examples based on established methodologies. Researchers should always conduct their own risk assessments and optimization studies.

Protocol 1: Buchwald-Hartwig Amination

This protocol describes the coupling of 1-bromo-3-chlorobenzene with piperidin-4-one.

Figure 3: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and sodium tert-butoxide (1.4 eq). Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times.

-

Reagent Addition: Under a positive pressure of argon, add piperidin-4-one hydrochloride (1.2 eq) and 1-bromo-3-chlorobenzene (1.0 eq).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Reductive Amination

This protocol describes the reaction of 3-chloroaniline with N-Boc-4-piperidone followed by deprotection.

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

A-Z Guide to 1-(3-Chlorophenyl)piperidin-4-one: Synthesis, Mechanism, and Application

This technical guide provides an in-depth exploration of 1-(3-Chlorophenyl)piperidin-4-one, a key synthetic building block in medicinal chemistry. We will dissect the prevalent synthetic methodologies, delve into the intricacies of the reaction mechanisms, and discuss the compound's significance in the development of pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of N-Aryl Piperidones

The N-aryl piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS), such as antidepressants and antipsychotics.[1] this compound is a vital intermediate in the synthesis of these complex molecules. Its structure, featuring a piperidone ring N-substituted with a 3-chlorophenyl group, offers a versatile platform for further chemical modification. The synthesis of such N-aryl piperidones has been a subject of extensive research, aiming for efficient, scalable, and versatile methods.[1][2] This guide will focus on elucidating the chemical principles that govern its formation.

Prevailing Synthetic Strategies

The construction of the C-N bond between an aryl group and the piperidine nitrogen is the crucial step in synthesizing this compound. Historically, methods like the Ullmann condensation have been employed, which typically involve copper-catalyzed coupling of an aryl halide with an amine.[3][4][5] These reactions, however, often require harsh conditions, such as high temperatures and stoichiometric amounts of copper.[3][5]

More contemporary and widely adopted methods include palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[6][7][8] This powerful transformation allows for the formation of C-N bonds under milder conditions with a broad substrate scope and excellent functional group tolerance.[6][9] Another effective, though less common, approach involves a transition-metal-free exchange reaction, which presents a simpler alternative under specific conditions.[1]

For the purpose of this guide, we will focus on two mechanistically distinct and industrially relevant pathways:

-

The Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling approach.

-

The Goldberg Reaction (Ullmann Condensation): A copper-catalyzed C-N coupling, representing a more classical method.

In-Depth Reaction Mechanism: A Tale of Two Catalysts

Pathway A: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[6][7] The reaction couples an aryl halide (3-chloro-1-iodobenzene or 3-bromo-1-chlorobenzene) with 4-piperidone in the presence of a palladium catalyst, a phosphine ligand, and a base.

Core Components:

-

Aryl Halide: 3-chloro-iodobenzene or 3-chloro-bromobenzene. The reactivity order is I > Br > Cl.

-

Amine: 4-Piperidone (or its hydrochloride salt).

-

Palladium Pre-catalyst: e.g., Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).

-

Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for stabilizing the palladium center and facilitating the catalytic cycle.[9]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine.[9]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[9]

The Catalytic Cycle:

The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[6][10]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The 4-piperidone coordinates to the Pd(II) center. The base then deprotonates the piperidone nitrogen, forming a palladium amide complex.

-

Reductive Elimination: This is the product-forming step. The C-N bond is formed by reductive elimination from the Pd(II) complex, yielding this compound and regenerating the active Pd(0) catalyst.[6][10]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Pathway B: The Goldberg Reaction (Copper-Catalyzed N-Arylation)

The Goldberg reaction, a variation of the Ullmann condensation, is a copper-catalyzed method for forming C-N bonds.[3] While often requiring higher temperatures than its palladium-catalyzed counterpart, advancements with soluble copper catalysts and ligands have improved its utility.[3][5]

Core Components:

-

Aryl Halide: 3-chloro-iodobenzene is preferred due to higher reactivity.

-

Amine: 4-Piperidone.

-

Copper Catalyst: Typically Cu(I) salts like CuI (Copper(I) iodide).[11]

-

Ligand (Optional but Recommended): Chelating ligands like diamines (e.g., TMEDA) or β-diketones can accelerate the reaction and allow for milder conditions.[3][11]

-

Base: A strong base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is commonly used.[11][12]

-

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often necessary.[3]

The Reaction Mechanism:

The mechanism of the copper-catalyzed N-arylation is still a subject of some debate, but a plausible pathway involves a Cu(I)/Cu(III) cycle.[12]

-

Formation of Copper Amide: The amine (4-piperidone), in the presence of a base, reacts with the Cu(I) salt to form a copper(I) amide intermediate.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide complex, forming a transient Cu(III) intermediate.

-

Reductive Elimination: The Cu(III) species reductively eliminates the N-aryl piperidone product, regenerating a Cu(I) species to continue the catalytic cycle.[12]

Caption: Proposed catalytic cycle for the Goldberg (Ullmann-type) reaction.

Experimental Protocols and Data

Protocol: Buchwald-Hartwig Synthesis

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Workflow Diagram:

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.[9]

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox, an oven-dried Schlenk flask is charged with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), sodium tert-butoxide (1.5 equiv.), 4-piperidone hydrochloride (1.0 equiv.), and 3-chloro-iodobenzene (1.2 equiv.).[9]

-

Solvent Addition: Anhydrous toluene is added to the flask.

-

Reaction: The flask is sealed and the mixture is heated to 100-110 °C with vigorous stirring.

-

Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up: The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite to remove palladium residues.

-

Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Comparative Data

The choice of reaction pathway often depends on factors like cost, scale, and available equipment. Below is a comparative summary.

| Parameter | Buchwald-Hartwig Amination | Goldberg (Ullmann) Reaction |

| Catalyst | Palladium (e.g., Pd₂(dba)₃) | Copper (e.g., CuI) |

| Temperature | Milder (80-120 °C) | Harsher (often >150 °C without ligands)[3] |

| Substrate Scope | Very Broad[6] | More limited, often requires activated aryl halides[3] |

| Ligands | Bulky phosphines (essential) | Diamines, β-diketones (improves efficiency) |

| Base | Strong (e.g., NaOtBu) | Moderate to Strong (e.g., K₃PO₄, Cs₂CO₃) |

| Cost | Catalyst can be expensive | Catalyst is generally cheaper |

Applications in Drug Development

This compound is a precursor to a variety of pharmacologically active compounds. The piperidine motif is known to improve pharmacokinetic properties and can interact with various biological targets.[13] For instance, N-aryl piperidines are found in drugs targeting CNS disorders. The 3-chloro substituent can serve as a handle for further functionalization or can be critical for binding to a specific receptor pocket through halogen bonding or by influencing the electronic properties of the aromatic ring.

The related compound, 4-(4-Chlorophenyl)piperidin-4-ol, is a key intermediate in the synthesis of the widely used anti-diarrheal medication Loperamide, highlighting the pharmaceutical importance of this structural class.[14]

Conclusion

The synthesis of this compound is a testament to the power of modern synthetic organic chemistry. While classical methods like the Ullmann condensation laid the groundwork, palladium-catalyzed reactions such as the Buchwald-Hartwig amination now offer a more efficient, versatile, and milder route. Understanding the underlying mechanisms of these transformations is paramount for process optimization, troubleshooting, and the rational design of novel synthetic pathways. The continued development of catalytic systems will undoubtedly lead to even more robust and sustainable methods for producing this and other valuable N-aryl piperidone intermediates, fueling future discoveries in drug development.

References

-